

Application Note: Mass Spectrometry

Fragmentation Analysis of *cis*-1,2-dibromocyclopentane

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Compound of Interest

Compound Name: *cis*-1,2-Dibromocyclopentane

Cat. No.: B13358767

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Abstract

This document outlines the expected electron ionization (EI) mass spectrometry fragmentation pattern of ***cis*-1,2-dibromocyclopentane**. Due to the absence of a publicly available mass spectrum for this specific isomer, this note provides a predicted fragmentation pathway based on established principles of mass spectrometry and analysis of similar halogenated cycloalkanes. The described methodologies and expected data will aid researchers in the identification and characterization of this and related compounds.

Introduction

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of chemical compounds. The fragmentation pattern generated by electron ionization provides a molecular fingerprint that is invaluable for structural elucidation. ***cis*-1,2-dibromocyclopentane**, with a molecular weight of approximately 228 g/mol, is a halogenated cycloalkane whose fragmentation is governed by the stability of the resulting carbocations and radical species, as well as the isotopic distribution of bromine.

Predicted Mass Spectrometry Fragmentation Pattern

Upon electron ionization, **cis-1,2-dibromocyclopentane** ($C_5H_8Br_2$) is expected to form a molecular ion ($[M]^+$). Due to the presence of two bromine atoms, the molecular ion peak will appear as a characteristic triplet (M , $M+2$, $M+4$) with an approximate intensity ratio of 1:2:1, corresponding to the isotopic abundance of ^{79}Br and ^{81}Br . The most probable fragmentation pathways are initiated by the cleavage of a carbon-bromine bond, which is typically the weakest bond in the molecule.

The primary fragmentation steps are predicted to be:

- **Loss of a Bromine Radical:** The initial loss of a bromine radical ($\cdot Br$) from the molecular ion is a highly probable event, leading to the formation of a brominated cyclopentyl cation. This will result in a prominent fragment ion at m/z 147 (for ^{79}Br) and 149 (for ^{81}Br), appearing as a doublet with a 1:1 intensity ratio.
- **Loss of a Hydrogen Bromide (HBr):** Elimination of a stable neutral molecule like HBr is another common fragmentation pathway for halogenated alkanes. This would lead to the formation of a bromocyclopentene radical cation. The resulting ion would also show a doublet at m/z 146 and 148.
- **Formation of the Cyclopentyl Cation:** Subsequent loss of the second bromine atom from the $[M-Br]^+$ ion would lead to the formation of the cyclopentyl cation at m/z 69.
- **Ring Opening and Further Fragmentation:** The cyclopentyl ring can undergo cleavage to produce smaller hydrocarbon fragments.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for **cis-1,2-dibromocyclopentane** and their expected relative abundances. Please note that these are predicted values and may differ from experimental results.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Predicted Relative Abundance | Notes |
|----------------------------|--|------------------------------|--|
| 226/228/230 | $[\text{C}_5\text{H}_8\text{Br}_2]^{+\cdot}$ (Molecular Ion) | Low | Characteristic 1:2:1 triplet for two Br atoms. |
| 147/149 | $[\text{C}_5\text{H}_8\text{Br}]^+$ | High | Isotopic doublet (1:1) due to loss of one Br atom. |
| 67 | $[\text{C}_5\text{H}_7]^+$ | Moderate | Loss of both Br atoms. |

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of **cis-1,2-dibromocyclopentane** using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

- Dissolve the **cis-1,2-dibromocyclopentane** standard in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of 100 µg/mL.

2. GC-MS Instrumentation:

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

3. GC Conditions:

- Injector Temperature: 250 °C
- Injection Volume: 1 µL
- Split Ratio: 20:1
- Carrier Gas: Helium
- Flow Rate: 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.

- Final hold: 5 minutes at 250 °C.

4. Mass Spectrometer Conditions:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-300

5. Data Analysis:

- Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to **cis-1,2-dibromocyclopentane**.
- Identify the molecular ion and major fragment ions.
- Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra.

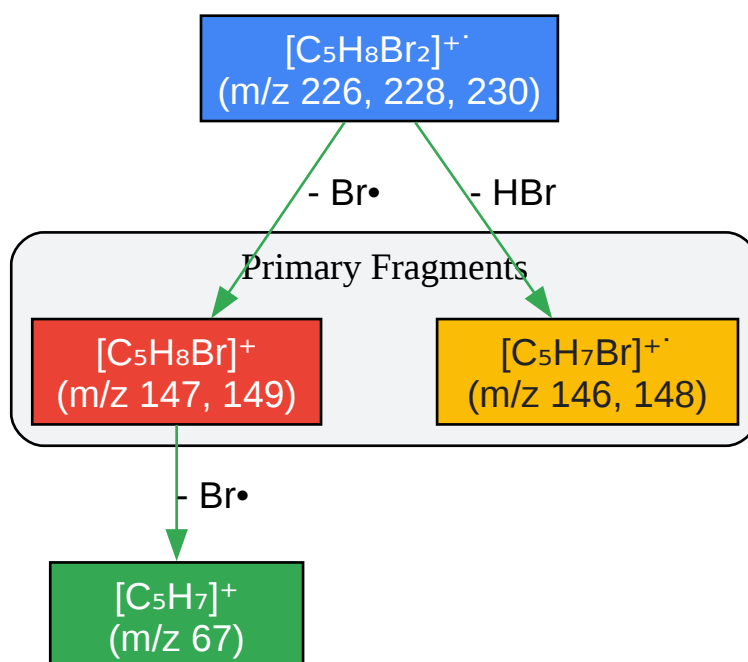
Logical Workflow for Fragmentation Analysis



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Caption: Workflow for GC-MS analysis and fragmentation pattern interpretation.

Predicted Fragmentation Pathway of cis-1,2-dibromocyclopentane



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Caption: Predicted EI fragmentation pathway of **cis-1,2-dibromocyclopentane**.

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